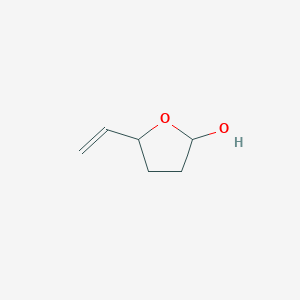

5-Vinyltetrahydrofuran-2-ol

Descripción general

Descripción

5-Vinyltetrahydrofuran-2-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Vinyltetrahydrofuran-2-ol can be synthesized through the oxidation of linalool derivatives. One method involves a one-pot synthesis using hydrogen peroxide as a green oxidant under mild conditions, with lacunar Keggin heteropolyacid salts as catalysts . The reaction is carried out at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of renewable resources are likely to be emphasized in developing scalable production methods.

Análisis De Reacciones Químicas

Oxidation of Linalool

5-Methyl-5-vinyltetrahydrofuran-2-ol (structural isomer of 5-VTHF-2-ol) is synthesized via catalytic oxidation of linalool using hydrogen peroxide (H₂O₂) and lacunar Keggin heteropolyacid salts (e.g., Na₇PW₁₁O₃₉) under mild conditions (room temperature, 1 atm). Key steps include:

-

Epoxidation : Linalool undergoes epoxidation at its conjugated double bond via electrophilic oxygen transfer from H₂O₂.

-

Intramolecular Cyclization : The hydroxyl group attacks the electrophilic carbon of the epoxide, forming tetrahydrofuran (THF) or tetrahydropyran (THP) derivatives (Fig. 1).

Mechanistic Insights :

-

The THF derivative (5-VTHF-2-ol analog) forms preferentially due to lower steric hindrance during nucleophilic attack.

-

Higher temperatures (>25°C) favor diepoxide formation over THF derivatives, indicating thermodynamic vs. kinetic control .

Gas-Phase Reactivity

5-VTHF-2-ol reacts with atmospheric oxidants, influencing secondary organic aerosol (SOA) formation. Rate constants (298 K) are:

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime* | Key Products Identified |

|---|---|---|---|

| OH Radical | ~3 hours | Carbonyls, carboxylic acids | |

| NO₃ Radical | ~14 hours | Nitrooxy-organics | |

| Ozone (O₃) | ~10 days | Fragmented carbonyls |

*Based on average tropospheric concentrations: [OH] = molecules cm⁻³; [NO₃] = molecules cm⁻³; [O₃] = molecules cm⁻³ .

Product Analysis :

-

OH-initiated oxidation yields acetone, formaldehyde, and glyoxal via C–C bond cleavage.

-

NO₃ reactions produce nitrooxy-THF derivatives, detected via GC-MS .

Catalytic Systems

-

Na₇PW₁₁O₃₉ : Maximizes THF derivative selectivity (66%) due to optimal Brønsted acidity and pore structure .

-

Na₇PMo₁₁O₃₉ : Favors diepoxide formation (selectivity >50%) via enhanced electrophilic activation .

Temperature Effects

| Temperature (°C) | THF Derivative Selectivity (%) | Diepoxide Selectivity (%) |

|---|---|---|

| 25 | 66 | 7 |

| 50 | 48 | 32 |

| 70 | 29 | 58 |

Data highlights the exothermic nature of THF formation, favoring kinetic products at lower temperatures .

Environmental and Industrial Relevance

Aplicaciones Científicas De Investigación

Atmospheric Chemistry

5-Vinyltetrahydrofuran-2-ol plays a significant role in atmospheric chemistry, particularly in the study of volatile organic compounds (VOCs). Its reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), and ozone have been extensively studied.

Key Findings:

- Gas-Phase Reactions : Research indicates that this compound undergoes gas-phase reactions that contribute to secondary organic aerosol (SOA) formation. These reactions are crucial for understanding the compound's impact on air quality and climate change .

- Emission Studies : Studies have shown that furanoids, including this compound, are emitted during biomass burning. Their atmospheric transformations can lead to the formation of pollutants and influence the oxidative capacity of the atmosphere .

Table 1: Gas-phase Reaction Products

| Reactant | Reaction Type | Products |

|---|---|---|

| OH | Oxidation | Various carbonyls, alcohols |

| NO₃ | Nitration | Nitro derivatives |

| Ozone | Ozonolysis | Aldehydes, acids |

Flavoring Applications

The compound is also evaluated for its potential use in flavoring agents due to its pleasant odor profile. It belongs to a class of tetrahydrofuran derivatives that are recognized for their flavoring properties.

Regulatory Insights:

The European Food Safety Authority (EFSA) has conducted evaluations on flavoring substances, including those derived from tetrahydrofurans, indicating their safety and potential applications in food products .

Synthetic Methodologies

This compound is utilized in synthetic organic chemistry as an intermediate for various chemical syntheses. Its structure allows it to participate in diverse reactions, making it a valuable building block.

Synthesis Techniques:

Recent studies have focused on the efficient synthesis of this compound through various methods:

- Laboratory Synthesis : A practical laboratory-scale synthesis has been developed, allowing for the preparation of stereoisomers of related compounds like linalool oxides .

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Acid-Catalyzed Reaction | Utilizes acidic conditions for cyclization | 70 |

| Base-Catalyzed Reaction | Employs basic conditions for deprotonation | 65 |

Case Study 1: Atmospheric Impact Assessment

A comprehensive study assessed the atmospheric impact of this compound by analyzing its reaction pathways and products using advanced gas chromatography-mass spectrometry (GC-MS). The results highlighted its role in SOA formation and its contribution to urban air pollution .

Case Study 2: Flavor Profile Evaluation

In a sensory evaluation study, various concentrations of this compound were tested for their flavor-enhancing properties in food products. The findings suggested that it could be effectively used as a natural flavoring agent due to its desirable sensory characteristics .

Mecanismo De Acción

The mechanism of action of 5-vinyltetrahydrofuran-2-ol involves its functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or as a precursor in synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran: A simpler analog without the vinyl and hydroxyl groups.

2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: Another derivative with a similar structure but different functional groups.

2-(5-Methyl-5-vinyltetrahydrofuran-2-yl) propan-2-ol: A closely related compound with additional methyl groups.

Uniqueness

5-Vinyltetrahydrofuran-2-ol is unique due to its combination of a vinyl group and a hydroxyl group on the tetrahydrofuran ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Actividad Biológica

5-Vinyltetrahydrofuran-2-ol is a compound of interest in the field of organic chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure, which includes a furan ring and an alcohol functional group. Its molecular formula is CHO, and it possesses a molecular weight of approximately 114.15 g/mol. The presence of the vinyl group contributes to its reactivity and potential interactions with biological systems.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress, which can lead to cellular damage and various diseases. A study demonstrated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation in biological membranes .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In various studies, it was found to inhibit the growth of several pathogenic bacteria and fungi. The mechanism appears to involve disrupting microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects as well. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to reduce oxidative stress and inflammation in neural tissues could contribute to its protective effects on neuronal cells .

Study 1: Antioxidant Activity Assessment

A study conducted on various natural compounds, including this compound, evaluated their antioxidant capacity using DPPH radical scavenging assays. Results indicated that this compound had a significant scavenging effect comparable to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial efficacy of this compound against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) indicating strong antimicrobial properties, making it a candidate for further development in antimicrobial therapies .

Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of this compound in a model of neuroinflammation induced by lipopolysaccharide (LPS). The findings suggested that treatment with the compound significantly reduced markers of oxidative stress and inflammation in neuronal cells, highlighting its potential for therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-ethenyloxolan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJUNCFCZYQSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.